![molecular formula C9H4ClN3O B1420078 4-Chloropyrido[3',2':4,5]furo[3,2-d]pyrimidine CAS No. 1198569-37-7](/img/structure/B1420078.png)
4-Chloropyrido[3',2':4,5]furo[3,2-d]pyrimidine
Overview
Description
“4-Chloropyrido[3’,2’:4,5]furo[3,2-d]pyrimidine” is a chemical compound with the molecular formula C9H4ClN3O . It is a type of pyridopyrimidine, which is a class of compounds that have shown therapeutic interest .
Synthesis Analysis
The synthesis of pyridopyrimidines, including “4-Chloropyrido[3’,2’:4,5]furo[3,2-d]pyrimidine”, involves various synthetic protocols . For instance, one method involves the reaction of 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles with malononitrile in the presence of NaOMe/MeOH . Another efficient synthesis of 7-substituted pyrido [2’,3’:4,5]furo [3,2-d]pyrimidin-4-amines and their N-aryl analogues is described .
Scientific Research Applications
Synthesis of New Derivatives
The compound is related to the synthesis of new pyrido[2,3-d]pyrimidin-5-one, pyrido[2,3-d]pyrimidin-7-one, and pyrimidino[4,5-d][1,3]oxazine derivatives. These derivatives are synthesized from 5-acetyl-4-aminopyrimidines . The methods developed for the synthesis of these new derivatives involve heating under reflux with MeONa in BuOH .
Biological Activity
Compounds of this class exhibit a wide range of biological activity. They show antiproliferative, antimicrobial, anti-inflammatory and analgesic, hypotensive, and antihistaminic activities . The compound API-1 belonging to pyrido[2,3-d]pyrimidin-5-one derivatives is a promising antiproliferative agent .
Inhibitors
Among pyrido[2,3-d]pyrimidin-7-one derivatives, noteworthy are tyrosine kinase inhibitor TKI-28 and cyclin-dependent kinase (CDK4) inhibitors .
X-Ray Structure Analysis
A new pyrido[2,3-d]pyrimidine derivative 1-(3-((6-bromopyrido[2,3-d]pyrimidin-4-yl)oxy)phenyl)-3-cyclopentylurea is designed and synthesized. The final structure is characterized by 1H, 13C, and 2D NMR, MS, FTIR .
Density Functional Theory (DFT) Analysis
The molecule is further explored using density functional theory (DFT) by the B3LYP method. The DFT optimized structure of the title molecule is consistent with the crystal structure determined by X-ray diffraction .
Molecular Electrostatic Potential
The molecular electrostatic potential and frontier molecular orbitals are further investigated using DFT .
Mechanism of Action
Target of Action
The primary targets of 4-Chloropyrido[3’,2’:4,5]furo[3,2-d]pyrimidine are protein kinases . These enzymes play a crucial role in controlling cell growth, differentiation, migration, and metabolism . Additionally, it has been used in the preparation of compounds as ανβ6 integrin inhibitors .
Mode of Action
4-Chloropyrido[3’,2’:4,5]furo[3,2-d]pyrimidine interacts with its targets by inhibiting their function . This inhibition disrupts the normal processes controlled by these enzymes, leading to changes in cell behavior .
Biochemical Pathways
By inhibiting protein kinases, 4-Chloropyrido[3’,2’:4,5]furo[3,2-d]pyrimidine affects various biochemical pathways that control cell growth, differentiation, migration, and metabolism . The downstream effects of these disruptions can lead to changes in cell behavior and potentially to cell death .
Result of Action
The molecular and cellular effects of 4-Chloropyrido[3’,2’:4,5]furo[3,2-d]pyrimidine’s action are primarily seen in its ability to inhibit protein kinases and disrupt normal cell processes . This can lead to changes in cell behavior and potentially to cell death .
Action Environment
The action, efficacy, and stability of 4-Chloropyrido[3’,2’:4,5]furo[3,2-d]pyrimidine can be influenced by environmental factors. For instance, it exhibits stability under normal temperature and humidity conditions but may decompose in the presence of strong acids or alkalis . Therefore, it should be stored in a cool, dry, and well-ventilated area, away from heat sources and oxidants .
properties
IUPAC Name |
6-chloro-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClN3O/c10-8-7-6(12-4-13-8)5-2-1-3-11-9(5)14-7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFTANKSBYMFUPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)OC3=C2N=CN=C3Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50670671 | |
Record name | 4-Chloropyrido[3',2':4,5]furo[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50670671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1198569-37-7 | |
Record name | 4-Chloropyrido[3′,2′:4,5]furo[3,2-d]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1198569-37-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloropyrido[3',2':4,5]furo[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50670671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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